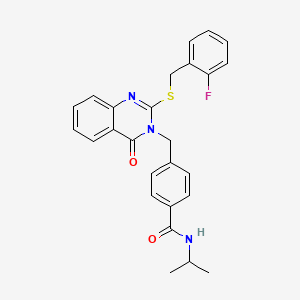

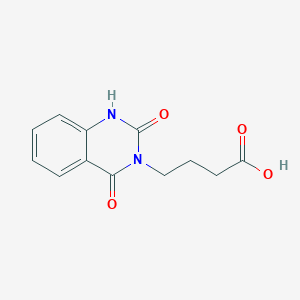

![molecular formula C18H19N3O3 B3008247 N-(2-环丙基-2-(呋喃-2-基)-2-羟乙基)-2-甲基咪唑并[1,2-a]吡啶-3-甲酰胺 CAS No. 1421492-12-7](/img/structure/B3008247.png)

N-(2-环丙基-2-(呋喃-2-基)-2-羟乙基)-2-甲基咪唑并[1,2-a]吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a polycyclic molecule that may be related to various heterocyclic compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been studied for their biological activities and chemical properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of reagents that can facilitate the formation of the desired ring structures. For example, the synthesis of 3-substituted aminoimidazo[1,5-a]pyridine derivatives was achieved by cyclodesulfurization of N'-substituted-N-(2-pyridylmethyl)thioureas with dicyclohexylcarbodiimide (DCCD) . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one described is characterized by the presence of multiple ring systems, which may include pyridine, imidazole, and furan rings. These structures are often analyzed using techniques such as 1H NMR spectral analysis to determine the position of substituents and the overall molecular conformation .

Chemical Reactions Analysis

Heterocyclic compounds can undergo a variety of chemical reactions, including cyclization and ring cleavage. For instance, the reaction of N-(pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride resulted in ring cleavage followed by a 1,2,4-oxadiazole-forming ring closure . Such reactions are crucial for the synthesis of complex molecules and can be influenced by the choice of reagents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's potential use as a pharmaceutical agent. The compound PHA-543,613, for example, has been characterized by rapid brain penetration and high oral bioavailability in rats, which are desirable properties for a drug candidate aimed at treating cognitive deficits in schizophrenia .

科学研究应用

化学合成和改性

该化合物参与新型双阳离子咪唑并[1,2-a]吡啶和四氢咪唑并[1,2-a]吡啶作为抗原生动物剂的合成,表明其与开发针对原生动物感染的治疗方法有关。合成涉及从呋喃衍生物开始的复杂化学反应,突出了该化合物在生成具有潜在药理应用的新化学实体中的作用 (Ismail 等人,2004 年)。

结合亲和性研究

对吡啶-2-甲酰胺-奈啶和 1-甲基咪唑-2-甲酰胺-奈啶等肽的研究证明了该化合物在研究 DNA 结合亲和力方面的效用。这些研究提供了关于该化合物的修饰如何影响与 DNA 序列结合的见解,这对于理解基因表达调控和设计基因靶向疗法至关重要 (Wade、Mrksich 和 Dervan,1992 年)。

代谢和解毒途径

对人肝微粒体代谢相关的杂环芳香胺的研究揭示了可能涉及 N-(2-环丙基-2-(呋喃-2-基)-2-羟乙基)-2-甲基咪唑并[1,2-a]吡啶-3-甲酰胺的代谢途径。了解这些途径对于评估该化合物的安全性及其在生物系统中的潜在代谢相互作用至关重要 (Zhao、Murray、Davies、Boobis 和 Gooderham,1994 年)。

在杂环化学中的应用

该化合物还在具有潜在药理活性的杂环化合物的开发中发挥作用。对相关结构的合成和反应性的研究为发现新药和了解其活性的化学基础铺平了道路 (El’chaninov 和 Aleksandrov,2017 年)。

药物研究

进一步的研究重点是通过修改该化合物的结构来最大程度地减少不良的代谢改变,这对于开发更稳定和有效的药物至关重要。此类研究是药物发现的基础,强调了结构修饰在增强药物特性方面的作用 (Linton 等人,2011 年)。

作用机制

Target of Action

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that furan derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been known to exhibit a wide range of therapeutic properties .

属性

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-12-16(21-9-3-2-6-15(21)20-12)17(22)19-11-18(23,13-7-8-13)14-5-4-10-24-14/h2-6,9-10,13,23H,7-8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBOFLFRQCBIOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC(C3CC3)(C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-Cyclopropyl-2-(furan-2-YL)-2-hydroxyethyl]-2-methylimidazo[1,2-A]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

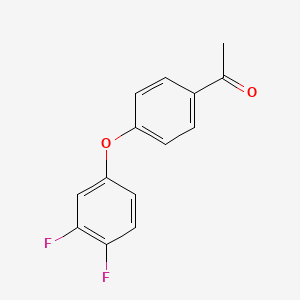

![5-[(Tert-butyldimethylsilyl)oxy]pentan-2-one](/img/structure/B3008164.png)

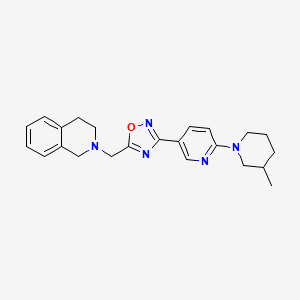

![7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008166.png)

![5-[(Dimethylamino)methylene]-3-methyl-2-(nitromethylene)-1,3-thiazolan-4-one](/img/structure/B3008167.png)

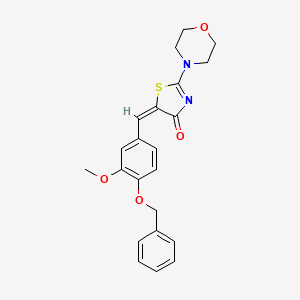

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B3008176.png)

![5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008179.png)

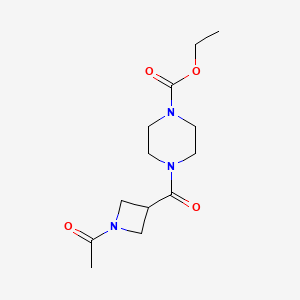

![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)